molecular formula C25H22O5 B3252413 (1R)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3-carboxaldehyde CAS No. 216978-80-2

(1R)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3-carboxaldehyde

Cat. No.: B3252413
CAS No.: 216978-80-2
M. Wt: 402.4 g/mol
InChI Key: VHZOSUKNHURZON-UHFFFAOYSA-N
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Description

(1R)-2,2’-Bis(methoxymethoxy)-[1,1’-binaphthalene]-3-carboxaldehyde is an organic compound that belongs to the class of binaphthalene derivatives. This compound is characterized by the presence of two methoxymethoxy groups and a carboxaldehyde group attached to a binaphthalene backbone. It is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of methoxymethyl chloride to protect the hydroxyl groups, followed by oxidation to introduce the carboxaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection and oxidation steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2’-Bis(methoxymethoxy)-[1,1’-binaphthalene]-3-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The carboxaldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The carboxaldehyde group can be reduced to form alcohols.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted binaphthalene derivatives.

Scientific Research Applications

(1R)-2,2’-Bis(methoxymethoxy)-[1,1’-binaphthalene]-3-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-2,2’-Bis(methoxymethoxy)-[1,1’-binaphthalene]-3-carboxaldehyde involves its interaction with specific molecular targets. The methoxymethoxy groups and the carboxaldehyde group play crucial roles in its reactivity and binding affinity. The compound can participate in various chemical reactions, leading to the formation of different products that exert their effects through distinct pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2,2’-Bis(methoxymethoxy)-[1,1’-binaphthalene]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxaldehyde group.

    (1R)-2,2’-Bis(methoxymethoxy)-[1,1’-binaphthalene]-3-methanol: Similar structure but with a methanol group instead of a carboxaldehyde group.

Uniqueness

(1R)-2,2’-Bis(methoxymethoxy)-[1,1’-binaphthalene]-3-carboxaldehyde is unique due to the presence of both methoxymethoxy groups and a carboxaldehyde group on the binaphthalene backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

3-(methoxymethoxy)-4-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O5/c1-27-15-29-22-12-11-17-7-3-5-9-20(17)23(22)24-21-10-6-4-8-18(21)13-19(14-26)25(24)30-16-28-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZOSUKNHURZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C(=CC4=CC=CC=C43)C=O)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165221
Record name (1R)-2,2′-Bis(methoxymethoxy)[1,1′-binaphthalene]-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216978-80-2
Record name (1R)-2,2′-Bis(methoxymethoxy)[1,1′-binaphthalene]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216978-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-2,2′-Bis(methoxymethoxy)[1,1′-binaphthalene]-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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